physical properties of Diethyl (hydroxymethyl)phosphonate
physical properties of Diethyl (hydroxymethyl)phosphonate
An In-depth Technical Guide to the Physical Properties of Diethyl (hydroxymethyl)phosphonate
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of Diethyl (hydroxymethyl)phosphonate (CAS No: 3084-40-0). As a pivotal organophosphorus intermediate, its utility in the synthesis of agrochemicals, flame retardants, and pharmaceuticals is intrinsically linked to its distinct physicochemical characteristics.[1] This document details properties including boiling point, density, refractive index, and solubility, and discusses the spectroscopic signatures (IR and NMR) that define its molecular structure. Furthermore, this guide presents standardized experimental methodologies for the synthesis, purification, and characterization of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and material science.
Introduction to Diethyl (hydroxymethyl)phosphonate
Diethyl (hydroxymethyl)phosphonate, also known as (Hydroxymethyl)phosphonic acid diethyl ester, is a versatile bifunctional molecule featuring a reactive hydroxymethyl group and a diethyl phosphonate moiety.[1][2] Its chemical structure, represented by the linear formula HOCH₂(O)(OC₂H₅)₂, is the foundation of its utility as a synthetic building block.[3] The phosphorus center and the hydroxyl group provide two distinct points for chemical modification, enabling its use in crucial transformations like C-C bond formation and olefination reactions.[3][4] These reactions are fundamental in constructing the complex molecular frameworks required for active pharmaceutical ingredients and specialized polymers.[1][2] Understanding its physical properties is therefore not merely an academic exercise but a prerequisite for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling.
Physicochemical Properties
The macroscopic behavior of Diethyl (hydroxymethyl)phosphonate is governed by its molecular structure. The key quantitative physical properties are summarized in the table below for ease of reference.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₅H₁₃O₄P | [1][2] | |
| Molecular Weight | 168.13 g/mol | [1][3] | |
| CAS Number | 3084-40-0 | [1][3] | |
| Appearance | Colorless to light yellow, viscous liquid | Ambient | [1] |
| Boiling Point | 124 - 126 °C | @ 3 mmHg | [1][2] |
| Density | 1.14 g/mL | @ 25 °C | [3] |
| Refractive Index (n_D) | 1.444 | @ 20 °C | [1][2] |
| Water Solubility | 500 g/L | @ 20 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) | Closed cup | |
| pKa (Predicted) | 13.00 ± 0.10 | [5] |
State and Appearance
Diethyl (hydroxymethyl)phosphonate exists as a clear, colorless to pale yellow viscous liquid at room temperature.[1] Its viscosity is a result of intermolecular hydrogen bonding enabled by the hydroxyl group, a factor that also influences its boiling point and solubility.
Boiling Point
The compound has a high boiling point, typically measured under reduced pressure to be 124-126 °C at 3 mmHg.[1][2] Performing the distillation under vacuum is critical to prevent thermal decomposition, which can occur at the higher temperatures required for boiling at atmospheric pressure. This property is a key consideration for the design of purification protocols following its synthesis.
Density and Refractive Index
With a density of 1.14 g/mL at 25 °C, it is denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a sensitive indicator of purity. The accepted value is 1.444 at 20 °C, measured at the sodium D-line (589 nm).[1][2] Deviations from this value can suggest the presence of impurities or residual solvents.
Solubility
The presence of the polar P=O (phosphine oxide) and -OH (hydroxyl) groups allows for strong hydrogen bonding, rendering Diethyl (hydroxymethyl)phosphonate highly soluble in water (500 g/L at 20 °C) and other polar protic solvents.[5] This high solubility is advantageous for its application in various biochemical assays and as a reactant in aqueous or polar reaction media.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and assessment of purity.
Infrared (IR) Spectroscopy
The IR spectrum of Diethyl (hydroxymethyl)phosphonate provides direct evidence of its key functional groups. Data from the NIST Gas-Phase Infrared Database confirms the expected absorptions:[6]
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the ethyl and methylene groups.
-
P=O Stretch: A very strong and sharp absorption band typically found between 1260-1200 cm⁻¹. This is one of the most characteristic peaks for phosphonate compounds.
-
P-O-C Stretch: Strong absorptions around 1050-1000 cm⁻¹ due to the stretching of the P-O-C linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework and confirming the phosphorus environment. While publicly accessible databases do not provide fully assigned experimental spectra, the expected signals can be predicted based on the known structure.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
A triplet signal for the methyl protons (-O-CH₂-CH₃ ).
-
A complex multiplet for the ethoxy methylene protons (-O-CH₂ -CH₃), which is split by both the adjacent methyl protons and the distant phosphorus atom (³J_PH coupling). This often appears as a doublet of quartets.
-
A doublet for the hydroxymethyl protons (P-CH₂ -OH) due to coupling with the phosphorus atom (²J_PH coupling).
-
A broad singlet for the hydroxyl proton (-OH ), which may exchange and can vary in chemical shift depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three chemically non-equivalent carbon atoms: the methyl carbon, the ethoxy methylene carbon, and the hydroxymethyl carbon. Each of these signals would exhibit splitting due to coupling with the phosphorus atom.
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for analyzing the phosphorus center. A single signal is expected for Diethyl (hydroxymethyl)phosphonate. In a proton-coupled spectrum, this signal would be split into a multiplet by the neighboring protons on the adjacent methylene groups. In a proton-decoupled spectrum, it would appear as a sharp singlet at a chemical shift characteristic for dialkyl phosphonates.
Experimental Methodologies
The accuracy of the physical properties reported is contingent on the purity of the sample. Therefore, a reliable synthetic and purification protocol is paramount.
Synthesis via Pudovik Reaction and Purification
A common and atom-economical method for synthesizing Diethyl (hydroxymethyl)phosphonate is the base-catalyzed addition of diethyl phosphite to paraformaldehyde, a variant of the Pudovik reaction.
Step-by-Step Protocol:
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl phosphite (1.0 eq.), paraformaldehyde (1.0 eq.), and a catalytic amount of a base such as triethylamine (0.1 eq.).
-
Reaction: Heat the mixture in an oil bath at 100-120 °C for approximately 4 hours. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the diethyl phosphite starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst (triethylamine) by evaporation under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 124-126 °C at a pressure of 3 mmHg to yield the pure liquid product.
Synthesis and Purification Workflow
Boiling Point Determination under Reduced Pressure
Apparatus: A micro-distillation or Kugelrohr apparatus, vacuum pump, manometer, heating mantle, and a calibrated thermometer.
-
Setup: Place a small volume (e.g., 2 mL) of the purified liquid in the distillation flask along with a small magnetic stir bar or boiling chip.
-
Evacuation: Assemble the apparatus and carefully evacuate it to the desired pressure (e.g., 3 mmHg), monitored by the manometer.
-
Heating: Begin gentle heating and stirring.
-
Measurement: Record the temperature at which the liquid boils steadily and a ring of refluxing condensate is observed on the thermometer bulb. This stable temperature is the boiling point at that pressure.[7]
Refractive Index Measurement
Apparatus: An Abbe refractometer with a temperature-controlled prism and a sodium light source.[8][9]
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).[1]
-
Sample Application: Open the prism and place 1-2 drops of the Diethyl (hydroxymethyl)phosphonate sample onto the surface of the lower prism. Close the prism assembly securely.[9]
-
Temperature Equilibration: Allow the sample to equilibrate to the set temperature (typically 20.0 °C).
-
Measurement: Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Perform the measurement in triplicate and report the average.[1]
Structure-Property Relationships and Applications
The are a direct consequence of its molecular structure, which in turn dictates its primary applications.
-
Polarity and Solubility: The combination of the highly polar phosphine oxide (P=O) and the hydrogen-bonding hydroxyl (-OH) group makes the molecule highly polar and readily soluble in water. This is crucial for its use in biochemical research.[1][5]
-
Reactivity: The hydroxymethyl group is a primary alcohol, making it a reactive handle for further synthetic modifications, such as esterification or conversion to a leaving group. This reactivity is the cornerstone of its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
-
Phosphorus Content: The presence of phosphorus is key to its application in flame retardants, where it interferes with the combustion process in the gas phase.[1]
Safety and Handling
According to its Safety Data Sheet (SDS), Diethyl (hydroxymethyl)phosphonate is classified as an irritant.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.
-
Precautions: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as it can be sensitive to moisture.
Conclusion
Diethyl (hydroxymethyl)phosphonate is a well-characterized organophosphorus compound whose physical properties are thoroughly documented. Its high boiling point, density, polarity, and specific spectroscopic signatures are all direct consequences of its unique molecular structure. A comprehensive understanding of these properties, coupled with robust experimental methodologies for its synthesis and analysis, is essential for leveraging its full potential as a versatile intermediate in chemical synthesis, from drug discovery to materials science.
References
-
ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]
-
UTSC Chemistry Online. (n.d.). Refractive Index Theory. Retrieved from [Link]
-
Ereztech. (n.d.). (Hydroxymethyl)phosphonic acid diethyl ester | C5H13O4P. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
NIST. (n.d.). Diethyl hydroxymethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl (hydroxymethyl)phosphonate. Retrieved from [Link]
-
LookChem. (n.d.). Diethyl (hydroxymethyl)phosphonate Safety Data Sheets(SDS). Retrieved from [Link]
-
PubChem. (n.d.). Diethyl (hydroxy(phenyl)methyl)phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
Sources
- 1. gvda-instrument.com [gvda-instrument.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diethyl (hydroxymethyl)phosphonate technical grade 3084-40-0 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl hydroxymethylphosphonate [webbook.nist.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
